1-Ethyl-4-iodo-2(1H)-pyridinone

Description

BenchChem offers high-quality 1-Ethyl-4-iodo-2(1H)-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-4-iodo-2(1H)-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.

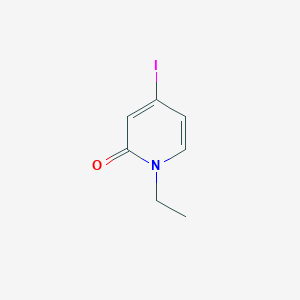

Structure

3D Structure

Properties

CAS No. |

889865-48-9 |

|---|---|

Molecular Formula |

C7H8INO |

Molecular Weight |

249.05 g/mol |

IUPAC Name |

1-ethyl-4-iodopyridin-2-one |

InChI |

InChI=1S/C7H8INO/c1-2-9-4-3-6(8)5-7(9)10/h3-5H,2H2,1H3 |

InChI Key |

KZFMNBHGELUYLS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=CC1=O)I |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethyl-4-iodo-2(1H)-pyridinone: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

The 2-pyridinone core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities and favorable physicochemical properties.[1] This guide focuses on a key derivative, 1-Ethyl-4-iodo-2(1H)-pyridinone , a strategically functionalized building block poised for extensive application in drug discovery and development. The presence of an N-ethyl group modulates solubility and metabolic stability, while the C4-iodo moiety serves as a highly versatile synthetic handle for diversification through modern cross-coupling chemistry. We will explore the fundamental properties of this compound, delineate a robust synthetic pathway, and contextualize its utility as a pivotal intermediate for generating novel molecular entities targeting a wide spectrum of diseases, including cancer, viral infections, and inflammatory conditions.[2][3]

The 2-Pyridinone Scaffold: A Foundation for Therapeutic Innovation

The 2-pyridinone ring system is a cornerstone of modern medicinal chemistry. Its unique electronic structure and ability to act as both a hydrogen bond donor (via the N-H in unsubstituted analogs) and acceptor (via the carbonyl oxygen) allow it to mimic peptide bonds and interact effectively with a multitude of biological targets.[4][5] This has led to its incorporation into numerous FDA-approved drugs and clinical candidates.[6]

Pyridinone derivatives are recognized as bioisosteres for amides, phenyls, and other heterocyclic systems, offering a means to fine-tune properties such as lipophilicity, aqueous solubility, and metabolic stability.[4] The scaffold's derivatizable positions enable precise structural modifications to optimize potency and selectivity for targets ranging from protein kinases to G-protein coupled receptors.[1][2]

1-Ethyl-4-iodo-2(1H)-pyridinone capitalizes on this privileged core. The N-ethyl group enhances lipophilicity compared to its N-H counterpart, which can improve cell membrane permeability. The true synthetic power, however, lies in the 4-iodo substituent, which transforms the molecule from a simple scaffold into a versatile platform for complex molecular construction.

Caption: Molecular structure and key functional components of 1-Ethyl-4-iodo-2(1H)-pyridinone.

Physicochemical and Spectroscopic Profile

While detailed experimental data for this specific compound is not broadly published, its properties can be reliably predicted based on its structure and data from analogous compounds.[7] This predictive analysis is a cornerstone of modern chemical research, enabling scientists to anticipate a compound's behavior and design appropriate analytical and experimental protocols.

Physicochemical Data (Predicted)

The following table summarizes the core physicochemical properties of 1-Ethyl-4-iodo-2(1H)-pyridinone.

| Property | Value |

| Molecular Formula | C₇H₈INO |

| Molecular Weight | 249.05 g/mol |

| IUPAC Name | 1-ethyl-4-iodo-pyridin-2-one |

| Predicted LogP | ~1.5 - 2.0 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 (C=O) |

| Predicted Boiling Point | >300 °C (decomposes) |

| Predicted Melting Point | 100-120 °C |

Predicted Spectroscopic Signatures

Characterization of this molecule would rely on standard spectroscopic techniques. The expected signatures are as follows:

-

¹H NMR (400 MHz, CDCl₃):

-

Triplet (~1.4 ppm, 3H): Methyl protons of the ethyl group, coupled to the methylene protons.

-

Quartet (~4.0 ppm, 2H): Methylene protons of the ethyl group, coupled to the methyl protons.

-

Doublet (~6.5 ppm, 1H): C5-H, coupled to C6-H.

-

Doublet of Doublets (~7.2 ppm, 1H): C6-H, coupled to C5-H and C3-H (small W-coupling).

-

Singlet/Doublet (~7.5 ppm, 1H): C3-H, potentially showing small coupling to C6-H.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

~15 ppm: Ethyl CH₃.

-

~45 ppm: Ethyl N-CH₂.

-

~95 ppm: C4 (ipso-carbon attached to iodine).

-

~115-140 ppm: C3, C5, C6 (olefinic carbons).

-

~160 ppm: C2 (carbonyl carbon).

-

-

FT-IR (KBr Pellet, cm⁻¹):

-

~1650-1670: Strong C=O stretch (amide carbonyl).

-

~1550-1600: C=C ring stretching vibrations.

-

~2900-3000: C-H stretching from the ethyl group.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): m/z = 249.

-

Synthesis and Characterization Workflow

A robust and logical synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone can be designed from commercially available precursors. The following workflow represents a field-proven approach to constructing this key intermediate.

Caption: Proposed two-step synthetic workflow for 1-Ethyl-4-iodo-2(1H)-pyridinone.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Iodo-2-hydroxypyridine (Iodination)

-

Causality: The hydroxyl groups at the 2- and 4-positions of the starting material are electron-donating, activating the ring towards electrophilic substitution. The 4-position is sterically more accessible and electronically favored for iodination. N-Iodosuccinimide (NIS) is chosen as a mild and effective electrophilic iodine source.

-

To a stirred solution of 2,4-dihydroxypyridine (1.0 eq) in acetonitrile (10 mL/g), add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Add water to the residue and stir for 30 minutes. The product will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-iodo-2-hydroxypyridine as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone (N-Alkylation)

-

Causality: The pyridinone tautomer is favored, and the nitrogen is nucleophilic. A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SN2 reaction. Potassium carbonate (K₂CO₃) is a suitable inorganic base to deprotonate the pyridinone nitrogen, activating it for alkylation without causing significant side reactions. Ethyl iodide is a potent electrophile for introducing the ethyl group.

-

Suspend 4-iodo-2-hydroxypyridine (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF (15 mL/g).

-

Add ethyl iodide (1.5 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into ice water.

-

Extract the aqueous phase three times with ethyl acetate.[8]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 1-Ethyl-4-iodo-2(1H)-pyridinone.

Chemical Reactivity and Synthetic Utility

The primary value of 1-Ethyl-4-iodo-2(1H)-pyridinone lies in the reactivity of its carbon-iodine bond. This functionality makes it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the 4-position. This capability is paramount for generating chemical libraries for structure-activity relationship (SAR) studies in drug discovery.

Caption: Synthetic diversification of the scaffold via cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters introduces aryl, heteroaryl, or vinyl groups, essential for probing interactions with aromatic-binding pockets in proteins.

-

Sonogashira Coupling: Reaction with terminal alkynes yields alkynylated pyridinones. The resulting triple bond can serve as a rigid linker or be further functionalized.

-

Buchwald-Hartwig Amination: Provides access to 4-amino-pyridinones, introducing a key basic center and hydrogen-bonding group for interacting with target proteins.

Applications in Drug Development

The derivatives synthesized from 1-Ethyl-4-iodo-2(1H)-pyridinone are relevant to numerous therapeutic areas, reflecting the broad biological activity of the pyridinone class.[1][6]

-

Oncology: Many kinase inhibitors utilize heterocyclic scaffolds to interact with the ATP-binding site's hinge region. The pyridinone core is well-suited for this role.[1] Furthermore, pyridinone derivatives have been developed as adenosine A2A receptor antagonists for cancer immunotherapy, enhancing T-cell activation and antitumor activity.[2]

-

Antiviral Agents: The 2-pyridinone scaffold is the basis for several non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in HIV treatment. The ability to rapidly diversify the 4-position of the ring is critical for developing next-generation NNRTIs that can overcome drug resistance.

-

Anti-inflammatory and Analgesic Agents: Pyridinone derivatives have shown significant anti-inflammatory and analgesic properties, with some compounds exhibiting activity comparable to standards like indomethacin and aspirin.[3][9]

Safety and Handling

1-Ethyl-4-iodo-2(1H)-pyridinone should be handled with standard laboratory precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[10]

-

Storage: Store in a cool, dry place away from light and incompatible materials.

-

First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[10]

Conclusion

1-Ethyl-4-iodo-2(1H)-pyridinone is more than a single molecule; it is a versatile platform for chemical innovation. Its structure combines the biologically validated 2-pyridinone core with a strategically placed iodo-substituent, unlocking access to a vast chemical space through proven cross-coupling methodologies. For researchers in drug discovery, this compound represents a highly valuable starting point for the efficient synthesis of compound libraries, accelerating the journey from hit identification to lead optimization and the development of novel therapeutics.

References

-

Cui, W., Zhang, C., & Song, S. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

-

Lenci, E., & Trabocchi, A. (2020). Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

-

de Souza, M. V. N., & de Almeida, M. V. (2014). Advances in the development of pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors. RSC Publishing. [Link]

-

Wang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. PubMed. [Link]

-

Chauvin, B., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PubMed Central. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

-

PubChem. (n.d.). 2(1H)-Pyridone, 1-ethyl-4-methyl-. National Institutes of Health. [Link]

-

Frontiers Media S.A. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

-

Aytemir, M. D., et al. (2001). Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities. PubMed. [Link]

-

Semantic Scholar. (n.d.). New 4(1H)-Pyridinone Derivatives as Analgesic Agents. Semantic Scholar. [Link]

-

MDPI. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 7. 2(1H)-Pyridone, 1-ethyl-4-methyl- | C8H11NO | CID 586298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-pyridone scaffold is a privileged heterocyclic motif found in a multitude of natural products and pharmacologically active compounds. Its unique electronic and structural properties make it a valuable building block in medicinal chemistry. The introduction of various substituents onto the pyridone ring allows for the fine-tuning of a molecule's biological activity, solubility, and metabolic stability. Among the vast array of possible derivatives, 1-Ethyl-4-iodo-2(1H)-pyridinone stands out as a key intermediate for further chemical elaboration. The presence of an ethyl group at the nitrogen atom enhances lipophilicity and can influence binding to biological targets, while the iodine atom at the C4-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. This guide provides a comprehensive overview of the chemical structure and a detailed, field-proven synthetic route to 1-Ethyl-4-iodo-2(1H)-pyridinone.

Chemical Structure and Properties

1-Ethyl-4-iodo-2(1H)-pyridinone possesses a planar, six-membered heterocyclic ring. The pyridinone core exists in a state of tautomeric equilibrium, although it predominantly favors the lactam form (2-pyridone) over the lactim form (2-hydroxypyridine). The ethyl group is attached to the nitrogen atom, and the iodine atom is substituted at the C4-position of the ring.

A -- B [len=1.5]; B -- C [len=1.5]; C -- D [len=1.5]; D -- E [len=1.5]; E -- A [len=1.5]; A -- F [len=1.0, style=bold]; C -- G [len=1.0]; E -- H [len=1.0]; H -- I [len=1.0]; B -- J [style=invis];

edge [style=bold]; B -- C; D -- E; }

Figure 1: Chemical structure of 1-Ethyl-4-iodo-2(1H)-pyridinone.

Table 1: Physicochemical Properties of 1-Ethyl-4-iodo-2(1H)-pyridinone (Predicted)

| Property | Value |

| Molecular Formula | C₇H₈INO |

| Molecular Weight | 249.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported (predicted to be in the range of 100-150 °C) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |

| pKa | Not reported |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The protons on the pyridinone ring will appear as distinct signals in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the carbonyl group and the iodine atom.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon will have the most downfield chemical shift, typically in the range of 160-170 ppm. The carbon atom bearing the iodine will also be significantly shifted.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 249, corresponding to the molecular weight of the compound. The isotopic pattern of iodine (¹²⁷I, 100% abundance) will be clearly visible.

Synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone

The synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone can be efficiently achieved through a two-step sequence starting from the commercially available 2-chloro-4-iodopyridine. This approach involves the initial conversion of the 2-chloro functionality to a 2-pyridone, followed by the selective N-ethylation of the resulting intermediate.

Start [label="2-Chloro-4-iodopyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Step 1: Hydrolysis", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="4-Iodo-2(1H)-pyridinone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step2 [label="Step 2: N-Ethylation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="1-Ethyl-4-iodo-2(1H)-pyridinone", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1 [label="Acetic Acid, Sodium Acetate"]; Step1 -> Intermediate; Intermediate -> Step2 [label="Ethyl Iodide, Base (e.g., K2CO3)"]; Step2 -> Product; }

Figure 2: Synthetic workflow for 1-Ethyl-4-iodo-2(1H)-pyridinone.

Step 1: Synthesis of 4-Iodo-2(1H)-pyridinone

The initial step involves the hydrolysis of 2-chloro-4-iodopyridine to 4-iodo-2(1H)-pyridinone. This transformation is typically achieved by heating the starting material in an acidic medium. The use of acetic acid with sodium acetate provides a buffered system that facilitates the nucleophilic substitution of the chlorine atom by a hydroxyl group, which then tautomerizes to the more stable pyridone form.

Experimental Protocol: Synthesis of 4-Iodo-2(1H)-pyridinone [1]

-

Reaction Setup: In a sealed tube, combine 2-chloro-4-iodopyridine (1.0 eq.) and sodium acetate (2.0 eq.) in a 1.0 M solution of acetic acid.

-

Reaction Conditions: Heat the mixture to 150 °C for 72 hours.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Extraction: Partition the residue between ethyl acetate and cold water. Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by silica gel column chromatography to yield 4-iodo-2(1H)-pyridinone.

Table 2: Summary of Reaction Parameters for Step 1

| Parameter | Condition | Rationale |

| Solvent | 1.0 M Acetic Acid | Provides a protic medium and facilitates the hydrolysis reaction. |

| Reagent | Sodium Acetate | Acts as a base to neutralize the HCl formed during the reaction. |

| Temperature | 150 °C | High temperature is required to drive the nucleophilic aromatic substitution. |

| Reaction Time | 72 hours | Ensures complete conversion of the starting material. |

Step 2: Synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone

The second and final step is the N-ethylation of 4-iodo-2(1H)-pyridinone. The regioselectivity of this alkylation (N- versus O-alkylation) is a critical consideration. To favor N-alkylation, the reaction is typically carried out using a polar aprotic solvent and a suitable base to deprotonate the pyridone nitrogen, which then acts as a nucleophile towards the ethylating agent.

Experimental Protocol: N-Ethylation of 4-Iodo-2(1H)-pyridinone

-

Reaction Setup: To a solution of 4-iodo-2(1H)-pyridinone (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

-

Addition of Alkylating Agent: Add ethyl iodide (1.1-1.2 eq.) to the suspension.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 1-Ethyl-4-iodo-2(1H)-pyridinone.

Table 3: Summary of Reaction Parameters for Step 2

| Parameter | Condition | Rationale |

| Solvent | DMF or Acetonitrile | Polar aprotic solvents favor N-alkylation over O-alkylation. |

| Base | Potassium Carbonate (K₂CO₃) | A mild and effective base for deprotonating the pyridone nitrogen. |

| Ethylating Agent | Ethyl Iodide | A reactive electrophile for the ethylation reaction. |

| Temperature | Room Temperature to 60 °C | Mild conditions are generally sufficient for this transformation. |

Conclusion

This guide has detailed a robust and reproducible two-step synthesis for 1-Ethyl-4-iodo-2(1H)-pyridinone, a valuable intermediate in drug discovery and organic synthesis. By providing a thorough understanding of the chemical structure, properties, and a step-by-step synthetic protocol with clear rationales for the experimental choices, this document serves as a practical resource for researchers in the field. The strategic placement of the ethyl and iodo substituents on the 2-pyridone core opens up a vast chemical space for the development of novel molecular entities with potential therapeutic applications.

References

-

Sharma, S. K., et al. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry - Section B, 55B(4), 492-503. [Link]

-

Maiti, D., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(95), 16856-16859. [Link]

-

Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. [Link]

-

PubChem. (n.d.). Diodone acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-4-methyl-2(1H)-pyridinone. Retrieved from [Link]

-

Acherki, H., et al. (2000). Mass spectra of some new 3,4-dihydro-2[H]-pyridones. Rapid Communications in Mass Spectrometry, 14(13), 1123-1127. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Ethyl-4-iodo-2(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 1-Ethyl-4-iodo-2(1H)-pyridinone. In the absence of published experimental data, this document serves as a predictive guide, detailing the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. The principles of spectroscopic analysis are applied to forecast the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns. This guide is intended to assist researchers in the identification and characterization of this and structurally related compounds.

Introduction

1-Ethyl-4-iodo-2(1H)-pyridinone is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The introduction of an ethyl group at the nitrogen and an iodine atom at the 4-position of the pyridinone ring creates a unique electronic and steric environment, which is expected to impart specific biological activities and physical properties. Accurate structural elucidation is paramount for understanding its reactivity and potential as a drug candidate. Spectroscopic methods are the cornerstone of such characterization, providing detailed information about the molecular structure.

This guide will delve into the predicted spectroscopic data for 1-Ethyl-4-iodo-2(1H)-pyridinone, offering a theoretical framework for its analysis.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the pyridinone ring.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the ethyl group and the three protons on the pyridinone ring. The predicted chemical shifts (in ppm) are relative to tetramethylsilane (TMS).

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H-3 | 6.5 - 6.7 | Doublet (d) | 1H |

| H-5 | 7.2 - 7.4 | Doublet of doublets (dd) | 1H |

| H-6 | 7.5 - 7.7 | Doublet (d) | 1H |

| -CH₂- (ethyl) | 3.9 - 4.1 | Quartet (q) | 2H |

| -CH₃ (ethyl) | 1.2 - 1.4 | Triplet (t) | 3H |

Causality Behind Predictions:

-

H-3 and H-5: The protons on the pyridinone ring are in the vinylogous amide system. The iodine at C-4 is expected to have a deshielding effect on the adjacent H-3 and H-5 protons.

-

H-6: This proton is adjacent to the nitrogen and the carbonyl group, leading to a downfield shift.

-

Ethyl Group: The methylene (-CH₂-) protons are adjacent to the nitrogen atom, resulting in a downfield shift to around 3.9 - 4.1 ppm. These protons will be split into a quartet by the neighboring methyl group. The methyl (-CH₃) protons will appear as a triplet further upfield.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 160 - 165 |

| C-3 | 115 - 120 |

| C-4 (C-I) | 90 - 95 |

| C-5 | 130 - 135 |

| C-6 | 140 - 145 |

| -CH₂- (ethyl) | 40 - 45 |

| -CH₃ (ethyl) | 14 - 16 |

Causality Behind Predictions:

-

C-2 (Carbonyl): The carbonyl carbon is significantly deshielded and will appear at a low field.

-

C-4 (Iodinated Carbon): The carbon atom bonded to the iodine (C-4) is expected to be shielded due to the "heavy atom effect," shifting its resonance upfield to the 90-95 ppm range.

-

Ring Carbons: The chemical shifts of the other ring carbons are influenced by the nitrogen, the carbonyl group, and the iodine substituent.

-

Ethyl Group Carbons: The chemical shifts of the ethyl group carbons are in the typical aliphatic region.

Experimental Protocol for NMR Spectroscopy

A standard operating procedure for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of 1-Ethyl-4-iodo-2(1H)-pyridinone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).[1][2]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to single lines for each carbon.

-

-

Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the TMS signal.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3100 - 3000 | Aromatic C-H stretch |

| 2980 - 2850 | Aliphatic C-H stretch |

| 1650 - 1630 | C=O (Amide) stretch |

| 1600 - 1580 | C=C stretch (in ring) |

| 1500 - 1400 | C=C stretch (in ring) |

| 1350 - 1250 | C-N stretch |

| 600 - 500 | C-I stretch |

Causality Behind Predictions:

-

C=O Stretch: The carbonyl group of the pyridinone will give a strong absorption band in the 1650-1630 cm⁻¹ region.[3]

-

C=C and C-H Stretches: The aromatic-like ring will show characteristic C=C stretching bands and C-H stretching vibrations above 3000 cm⁻¹.[4][5]

-

C-I Stretch: The carbon-iodine bond is expected to have a stretching vibration in the far-infrared region.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr and pressing it into a disc.

-

Background Scan: A background spectrum of the empty sample compartment or the clean ATR crystal is recorded.[6]

-

Sample Scan: The sample is placed in the beam path, and the spectrum is recorded.

-

Data Processing: The background is automatically subtracted from the sample spectrum to produce the final IR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular weight of 1-Ethyl-4-iodo-2(1H)-pyridinone (C₇H₈INO) is 249.04 g/mol . The mass spectrum is expected to show a prominent molecular ion peak at m/z = 249.

-

Major Fragmentation Pathways:

-

Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺ at m/z = 220.

-

Loss of iodine radical (I•): [M - 127]⁺ at m/z = 122.

-

Loss of CO: [M - 28]⁺.

-

| m/z | Predicted Fragment |

| 249 | [C₇H₈INO]⁺ (Molecular Ion) |

| 220 | [M - C₂H₅]⁺ |

| 122 | [M - I]⁺ |

Causality Behind Predictions:

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. The cleavage of the bond between the nitrogen and the ethyl group is a likely fragmentation pathway. The carbon-iodine bond is also relatively weak and can undergo homolytic cleavage.[7][8]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: The sample is ionized, commonly using Electron Impact (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.[9]

Visualizations

Molecular Structure and NMR Atom Numbering

Caption: Molecular structure of 1-Ethyl-4-iodo-2(1H)-pyridinone with atom numbering for NMR assignments.

Spectroscopic Analysis Workflow

Caption: Conceptual workflow for the spectroscopic analysis and structural elucidation of a novel compound.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for 1-Ethyl-4-iodo-2(1H)-pyridinone. By applying fundamental principles of spectroscopy and structure-property relationships, a comprehensive spectral profile has been outlined. This information serves as a valuable resource for researchers working on the synthesis and characterization of this and related pyridinone derivatives, facilitating their identification and further investigation in the field of drug development and materials science.

References

- Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research.

- Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.

- Griffiths, L. (2020). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.

- Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2001). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry.

- University of Notre Dame. (2023).

- Jasco.

- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science.

- Isert, C., et al. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.

- Ermer, J. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry.

- University of California, Los Angeles.

- Mills, A.

- University of B

- University of California, Irvine. Standard Operating Procedure (SOP) | Mass Spectrometry.

- PerkinElmer. (2007). Standard Operating Procedure for the Perkin Elmer model 1600 FTIR.

- Xigo Nanotools. Nuclear magnetic resonance (NMR)

- Pharma Beginners. (2020).

- Pharmaguideline.

- Imperial College London. (2021). Standard Operating Procedure (SOP)

- Specac Ltd. Interpreting Infrared Spectra.

- U.S. Environmental Protection Agency. (2011). FGD ICP/MS Standard Operating Procedure: Inductively Coupled Plasma/Mass Spectrometry for Trace Element Analysis in Flue.

- University of Washington.

- Siniscalchi, T. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube.

- LibreTexts. (2024). 15.

- Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.

- Georgia Gwinnett College.

- Li, A., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry.

- The University of Melbourne. (2026).

- University of Calgary. Ir lecture part 2.

- ResearchGate. (2023). (PDF) Standard Operating Procedure for the analysis of trace elements in hydrothermal fluids by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

- The Organic Chemistry Tutor. (2021).

- ResearchGate.

- LibreTexts. (2023).

- Clark, J.

- ResearchGate. (2016). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.

Sources

- 1. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 2. imperial.ac.uk [imperial.ac.uk]

- 3. www1.udel.edu [www1.udel.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. profandrewmills.com [profandrewmills.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. ehs.uci.edu [ehs.uci.edu]

Technical Guide: Solubility & Stability of 1-Ethyl-4-iodo-2(1H)-pyridinone

[1]

Part 1: Executive Technical Summary

1-Ethyl-4-iodo-2(1H)-pyridinone is a functionalized heterocyclic scaffold used primarily as an electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1] Its utility stems from the orthogonal reactivity of the C4-iodine (highly reactive) and the N-ethyl lactam core (stable directing group).

-

Primary Risk: Photolytic deiodination (homolytic cleavage of the C–I bond).

-

Primary Solvency: Highly soluble in polar aprotic solvents (DMSO, DMF); moderately soluble in chlorinated solvents (DCM); sparingly soluble in water.

-

Critical Handling: Must be stored in amber glass under inert atmosphere to prevent "browning" (iodine liberation).

Part 2: Physicochemical Profile[1][2][3][4]

| Property | Value / Description | Source/Rationale |

| CAS Number | Not widely listed (Analog: 858839-90-4 for N-H parent) | Structure-based assignment |

| Molecular Formula | C₇H₈INO | Exact Mass: 248.96 |

| Molecular Weight | 249.05 g/mol | Calculated |

| Physical State | Solid (Crystalline) or Viscous Oil | N-alkylation lowers MP relative to N-H parent (MP 186°C).[1][2] Predicted MP: 60–90°C. |

| LogP (Predicted) | ~1.8 – 2.1 | Lipophilic shift due to Ethyl + Iodo substituents.[1] |

| pKa (Predicted) | ~0.5 (Protonation at Oxygen) | Lactam carbonyl is weakly basic; N-lone pair is delocalized.[1] |

Part 3: Solubility Matrix & Solvent Selection

The solubility profile is dictated by the dipolar nature of the lactam core competing with the lipophilic iodine and ethyl groups .

Solubility Data Table

Concentration values are estimates based on standard 2-pyridone scaffold behavior.

| Solvent Class | Specific Solvent | Solubility Rating | Saturation Limit (Est.) | Application Context |

| Polar Aprotic | DMSO | Excellent | >100 mg/mL | Stock solutions, biological assays.[1] |

| DMF, NMP | Excellent | >100 mg/mL | Reaction media (Suzuki/Sonogashira). | |

| Acetonitrile | Good | 20–50 mg/mL | HPLC mobile phase.[1] | |

| Chlorinated | Dichloromethane (DCM) | High | 50–80 mg/mL | Extraction, chromatography loading. |

| Chloroform | High | 50–80 mg/mL | NMR analysis.[1] | |

| Polar Protic | Methanol / Ethanol | Moderate | 10–30 mg/mL | Recrystallization (often with co-solvent).[1] |

| Water (pH 7) | Poor | <1 mg/mL | Aqueous workup (compound stays in organic phase).[1] | |

| Non-Polar | Hexanes / Heptane | Insoluble | <0.1 mg/mL | Used to precipitate the product or wash impurities.[1] |

| Diethyl Ether | Low | 1–5 mg/mL | Trituration.[1] |

Dissolution Protocol (Standard Operating Procedure)

For preparing a 10 mM Stock Solution (DMSO) :

-

Weigh 2.49 mg of compound into a commercially tared amber vial.

-

Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

-

Vortex for 30 seconds. Note: If solid persists, sonicate for 60 seconds at ambient temperature. Do not heat above 40°C to avoid accelerated degradation.[1]

-

Visual Inspection: Solution should be clear and colorless to pale yellow.[1] A dark orange/brown tint indicates free iodine (degradation).

Part 4: Stability & Degradation Mechanisms

The stability of this compound is governed by the weakness of the C–I bond (Bond Dissociation Energy ~50-60 kcal/mol) and the robustness of the pyridinone ring.

Degradation Pathways

The following Graphviz diagram illustrates the primary degradation logic.

Figure 1: Primary degradation pathways.[1] Photolysis is the dominant instability vector, leading to deiodination and discoloration.

Stability Parameters

-

Photostability: Low. The C–I bond is photosensitive.[1] Exposure to ambient lab light for >4 hours can result in measurable degradation (0.5–2%).

-

Mitigation: Use amber glassware or wrap vessels in aluminum foil.

-

-

Thermal Stability: Moderate. Stable up to ~100°C in inert solvents.[1] Above 120°C, risk of iodine elimination increases.

-

Storage: Store solid at -20°C for long-term (>6 months). 4°C is acceptable for active use (<1 month).

-

-

Solution Stability:

Part 5: Experimental Protocols

Quality Control: HPLC Method

To verify solubility and stability, use the following Reverse-Phase HPLC method.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

-

Gradient:

-

0–2 min: 5% B (Isocratic)

-

2–10 min: 5% → 95% B (Linear Gradient)

-

10–12 min: 95% B (Wash)

-

Workflow for Stability Testing

Figure 2: Recommended workflow for validating batch stability prior to use in sensitive catalytic reactions.

References

-

Srinivas, K., et al. (2016).[3] "Iodine catalyzed simple and efficient synthesis of antiproliferative 2-pyridones."[1][3] Bioorganic & Medicinal Chemistry Letters, 26(9), 2206–2211. Link

- Context: Describes the general stability and synthesis conditions for 4-substituted 2-pyridones.

-

Luo, Y., et al. (2016). "Synthesis of 4-iodo-2-pyridones via deaminative iodination." Synlett, 27(01), 67-69.[1][4]

- Context: Provides the foundational protocol for synthesizing the 4-iodo-2-pyridone core and thermal stability d

-

PubChem Compound Summary. "4-Iodopyridine" (CID 609492).[1] Link

-

Context: Source for C-I bond photosensitivity and lipophilicity trends in iodinated pyridines.[1]

-

-

Organic Chemistry Portal. "Synthesis of 2-pyridones." Link

Sources

- 1. N-ethyl-2-pyrrolidone | C6H11NO | CID 17595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. Iodine catalyzed simple and efficient synthesis of antiproliferative 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-IODO-2-PYRIDONE CAS#: 858839-90-4 [m.chemicalbook.com]

- 5. irjms.com [irjms.com]

Unveiling the Enigma: A Technical Guide to the Mechanism of Action of 1-Ethyl-4-iodo-2(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of the potential mechanisms of action of the novel synthetic compound, 1-Ethyl-4-iodo-2(1H)-pyridinone. As a molecule combining the privileged pyridinone scaffold with strategic ethyl and iodo substitutions, it presents a compelling case for investigation across multiple therapeutic areas. This document serves as a comprehensive roadmap for researchers, outlining a series of structured, hypothesis-driven experimental workflows designed to elucidate its biological activity and therapeutic potential.

Introduction: The Architectural Significance of 1-Ethyl-4-iodo-2(1H)-pyridinone

The pyridinone core is a well-established pharmacophore found in a multitude of FDA-approved drugs, exhibiting a wide array of biological activities including anticancer, antiviral, anti-inflammatory, and antimicrobial effects[1][2]. Its ability to act as both a hydrogen bond donor and acceptor makes it a versatile scaffold for interacting with diverse biological targets[3][4].

The unique substitutions on the pyridinone ring of our subject compound are of particular interest:

-

1-Ethyl Group: The N-ethyl substitution can influence the compound's lipophilicity and steric profile, potentially enhancing its membrane permeability and modulating its binding affinity within protein pockets.

-

4-Iodo Group: The iodine atom at the C4 position is a key feature. Beyond its effect on the molecule's size and lipophilicity, iodine can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can significantly contribute to binding affinity and specificity[5]. Furthermore, iodine can serve as a bioisostere for other functional groups, offering a strategic point for further chemical modification[6][7][8][9].

Given the therapeutic precedent of the pyridinone scaffold, we will explore several plausible mechanisms of action for 1-Ethyl-4-iodo-2(1H)-pyridinone.

Hypothetical Mechanisms of Action and Investigative Strategies

Based on the known pharmacological profiles of pyridinone derivatives, we propose the following primary mechanisms of action to be investigated for 1-Ethyl-4-iodo-2(1H)-pyridinone. For each hypothesis, a detailed experimental workflow is provided.

Hypothesis 1: Kinase Inhibition

Pyridinone-containing compounds are known to target a variety of protein kinases, which are crucial regulators of cellular processes[10][11]. The planarity of the pyridinone ring and its hydrogen bonding capabilities make it an ideal candidate for interaction with the hinge region of kinase active sites.

A broad-spectrum kinase panel is the most efficient initial step to identify potential kinase targets.

Experimental Protocol: KinomeScan® Competition Binding Assay

-

Compound Preparation: Prepare a stock solution of 1-Ethyl-4-iodo-2(1H)-pyridinone in DMSO.

-

Assay Execution: Submit the compound to a commercial kinome screening service (e.g., DiscoverX KINOMEscan®) for profiling against a panel of over 480 human kinases[12]. The assay measures the ability of the test compound to compete with an active-site directed ligand for binding to each kinase.

-

Data Analysis: The results are typically reported as the percentage of kinase activity remaining in the presence of the compound. A significant reduction in activity (e.g., >90% inhibition at a single concentration) identifies a potential "hit."

For the "hit" kinases identified in the initial screen, in vitro enzymatic assays are performed to validate the interaction and determine the potency (IC50) of the compound.

Experimental Protocol: In Vitro Kinase Activity Assay

-

Reagents: Obtain recombinant active kinase, its specific substrate, and ATP.

-

Reaction Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of 1-Ethyl-4-iodo-2(1H)-pyridinone in a suitable kinase buffer.

-

Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical Kinase Inhibition Data

| Kinase Target | IC50 (nM) of 1-Ethyl-4-iodo-2(1H)-pyridinone |

| Kinase A | 50 |

| Kinase B | 750 |

| Kinase C | >10,000 |

Logical Workflow for Kinase Inhibition Investigation

Caption: Workflow for identifying and validating kinase targets.

Hypothesis 2: Inhibition of the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation and cell survival, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders[1][13][14]. Many anti-inflammatory and anticancer compounds exert their effects by inhibiting this pathway[15][16].

This assay provides a direct measure of the compound's ability to inhibit NF-κB transcriptional activity in a cellular context.

Experimental Protocol: NF-κB Luciferase Reporter Assay

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Compound Treatment and Stimulation: Pre-treat the transfected cells with varying concentrations of 1-Ethyl-4-iodo-2(1H)-pyridinone for 1-2 hours. Subsequently, stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).

-

Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., Renilla luciferase) and calculate the percentage of NF-κB inhibition for each compound concentration. Determine the IC50 value from the dose-response curve.

To pinpoint the compound's target within the NF-κB pathway, we can assess its effect on the phosphorylation and degradation of IκBα, a key regulatory step.

Experimental Protocol: Western Blot Analysis of IκBα Phosphorylation

-

Cell Treatment: Treat cells (e.g., HeLa) with 1-Ethyl-4-iodo-2(1H)-pyridinone for 1 hour, followed by stimulation with TNF-α for 15-30 minutes.

-

Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system. Quantify the band intensities to determine the effect of the compound on IκBα phosphorylation.

Signaling Pathway: NF-κB Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway.

Hypothesis 3: Induction of Apoptosis

Many successful anticancer agents, including some pyridinone derivatives, function by inducing programmed cell death, or apoptosis, in cancer cells[3][17][18].

Caspases are a family of proteases that are central to the execution of apoptosis. Measuring their activity is a direct indicator of apoptotic induction.

Experimental Protocol: Caspase-Glo® 3/7 Assay

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7 or HepG2) in a 96-well plate and treat them with various concentrations of 1-Ethyl-4-iodo-2(1H)-pyridinone for different time points (e.g., 24, 48, and 72 hours).

-

Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a luminogenic substrate for caspases 3 and 7[19].

-

Incubation and Luminescence Measurement: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and substrate cleavage. Measure the luminescence using a plate reader.

-

Data Analysis: An increase in luminescence is directly proportional to the amount of caspase 3/7 activity.

Data Presentation: Hypothetical Caspase 3/7 Activation Data

| Concentration of Compound (µM) | Caspase 3/7 Activity (Fold Change vs. Control) |

| 0.1 | 1.2 |

| 1 | 3.5 |

| 10 | 8.1 |

| 100 | 15.6 |

To further confirm the induction of apoptosis and gain insights into the specific pathway involved (intrinsic vs. extrinsic), Western blot analysis of key apoptotic proteins can be performed.

Experimental Protocol: Western Blot for Apoptosis Markers

-

Cell Treatment and Lysis: Treat cancer cells with the compound as described above and prepare protein lysates.

-

Western Blotting: Perform Western blotting as previously described.

-

Antibody Probing: Probe the membranes with antibodies against key apoptosis-related proteins, such as cleaved PARP, cleaved Caspase-9 (intrinsic pathway), and cleaved Caspase-8 (extrinsic pathway).

-

Analysis: Analyze the changes in the levels of these proteins to confirm apoptosis and identify the activated pathway.

Apoptosis Induction Workflow

Caption: Experimental workflow to investigate the induction of apoptosis.

Hypothesis 4: Inhibition of Tubulin Polymerization

The cytoskeleton, particularly microtubules, is a validated target for anticancer drugs. Compounds that interfere with tubulin polymerization can disrupt mitosis and lead to apoptotic cell death.

This biochemical assay directly measures the effect of the compound on the polymerization of purified tubulin into microtubules.

Experimental Protocol: Turbidity-Based Tubulin Polymerization Assay

-

Reagents: Use a commercially available tubulin polymerization assay kit containing purified tubulin[20][21][22][23].

-

Reaction Setup: In a 96-well plate, combine tubulin with a polymerization buffer containing GTP and varying concentrations of 1-Ethyl-4-iodo-2(1H)-pyridinone. Include positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.

-

Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes in a temperature-controlled plate reader. The increase in absorbance corresponds to microtubule formation[24].

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. Analyze the effect of the compound on the rate and extent of tubulin polymerization.

Data Presentation: Hypothetical Tubulin Polymerization Data

| Compound | Effect on Tubulin Polymerization |

| Vehicle (DMSO) | Normal polymerization curve |

| Paclitaxel (10 µM) | Enhanced polymerization |

| Colchicine (10 µM) | Inhibited polymerization |

| 1-Ethyl-4-iodo-2(1H)-pyridinone (10 µM) | Inhibited polymerization |

Target Deconvolution and Validation

If the initial hypothesis-driven approaches do not yield a clear mechanism of action, or to identify off-target effects, broader, unbiased approaches can be employed.

Affinity-Based Proteomics

This technique aims to identify the direct binding partners of the compound from a complex cellular lysate.

Experimental Protocol: Affinity Chromatography

-

Compound Immobilization: Synthesize a derivative of 1-Ethyl-4-iodo-2(1H)-pyridinone with a linker suitable for conjugation to a solid support (e.g., agarose beads).

-

Cell Lysate Incubation: Incubate the compound-conjugated beads with a cell lysate.

-

Washing and Elution: Wash the beads to remove non-specific binders and then elute the specifically bound proteins.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS)[25][26][27].

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous framework for elucidating the mechanism of action of 1-Ethyl-4-iodo-2(1H)-pyridinone. The proposed experimental workflows, from broad-based screening to specific mechanistic validation, will enable researchers to systematically investigate its therapeutic potential. The unique structural features of this compound, particularly the iodinated pyridinone core, suggest the possibility of novel interactions with biological targets. The insights gained from these studies will be invaluable for its future development as a potential therapeutic agent.

References

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC. (2022, March 23). Retrieved from [Link]

-

Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC - NIH. (n.d.). Retrieved from [Link]

-

Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC. (2018, February). Retrieved from [Link]

-

Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC. (n.d.). Retrieved from [Link]

-

Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO. (n.d.). Retrieved from [Link]

-

DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. (n.d.). Retrieved from [Link]

-

Caspase Protocols in Mice - PMC. (n.d.). Retrieved from [Link]

-

Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed. (2017, November 28). Retrieved from [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC. (2022, March 23). Retrieved from [Link]

-

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - Bentham Science. (2021, October 1). Retrieved from [Link]

-

Tubulin Polymerization Assay Kit - Cytoskeleton, Inc. (n.d.). Retrieved from [Link]

-

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease - MDPI. (2023, September 21). Retrieved from [Link]

-

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - Bentham Science Publishers. (2021, January 26). Retrieved from [Link]

-

Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. (2025, December 20). Retrieved from [Link]

-

Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. (n.d.). Retrieved from [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC. (n.d.). Retrieved from [Link]

-

Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). Retrieved from [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - Bentham Open. (2014, January 4). Retrieved from [Link]

-

Identifying Cellular Targets of Small-Molecule Probes and Drugs with Biochemical Enrichment and SILAC | Springer Nature Experiments. (n.d.). Retrieved from [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). Retrieved from [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. (2022, March 22). Retrieved from [Link]

-

Target Identification and Validation (Small Molecules) - University College London. (n.d.). Retrieved from [Link]

-

CasPASE™ Apoptosis Fluorometic Assay with Cell Lysate - Protocols.io. (2016, June 30). Retrieved from [Link]

-

Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (2010, November 16). Retrieved from [Link]

-

A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023, July 20). Retrieved from [Link]

-

RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 17). Retrieved from [Link]

-

Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis - MDPI. (2021, October 30). Retrieved from [Link]

-

Pyridones in drug discovery: Recent advances - ResearchGate. (n.d.). Retrieved from [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (2019, July 30). Retrieved from [Link]

-

Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - MDPI. (2024, July 18). Retrieved from [Link]

-

Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC. (n.d.). Retrieved from [Link]

-

Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]

-

Bioisostere – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

(PDF) The Use of Bioisosterism in Drug Design and Molecular Modification - Academia.edu. (n.d.). Retrieved from [Link]

-

Iodine as a potential endocrine disruptor—a role of oxidative stress - PMC. (n.d.). Retrieved from [Link]

-

Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. (n.d.). Retrieved from [Link]

Sources

- 1. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]

- 2. sarpublication.com [sarpublication.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. (PDF) The Use of Bioisosterism in Drug Design and Molecular Modification [academia.edu]

- 9. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 10. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF kappa B Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 16. mdpi.com [mdpi.com]

- 17. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. cytoskeleton.com [cytoskeleton.com]

- 22. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benthamopen.com [benthamopen.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. bio-protocol.org [bio-protocol.org]

- 26. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

Unlocking Biological Potential: A Technical Guide to 1-Ethyl-4-iodo-2(1H)-pyridinone Derivatives

Executive Summary

The 2(1H)-pyridinone scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets ranging from viral enzymes to G-protein coupled receptors (GPCRs). Within this class, 1-Ethyl-4-iodo-2(1H)-pyridinone acts not merely as a standalone compound, but as a high-value diversity handle . The C4-iodine substituent provides a reactive site for late-stage functionalization (via Palladium-catalyzed cross-coupling), while the N1-ethyl group modulates lipophilicity and prevents tautomeric ambiguity.

This guide analyzes the strategic utility of this scaffold, detailing its transformation into potent antiviral (HIV-1 NNRTIs), antimalarial, and anticancer agents. It provides validated synthetic workflows and biological assay protocols to support translational research.

Part 1: Scaffold Architecture & Chemical Logic

The "Diversity Hub" Concept

The 1-Ethyl-4-iodo-2(1H)-pyridinone molecule is designed to solve two specific problems in drug discovery: solubility and modular synthesis .

-

N1-Ethyl Group: Locks the heterocycle in the oxo (lactam) tautomer, preventing conversion to the hydroxypyridine form. This ensures consistent hydrogen-bond acceptor capability at the carbonyl oxygen, critical for receptor binding. It also increases logP, improving membrane permeability compared to the N-unsubstituted parent.

-

C4-Iodo Group: The iodine atom is a "soft" leaving group with a weak C-I bond, making it significantly more reactive in oxidative addition steps of catalytic cycles (e.g., Suzuki-Miyaura, Sonogashira) than corresponding bromides or chlorides. This allows for the introduction of complex aryl or heteroaryl systems under mild conditions.

Strategic Derivatization Map

The following diagram illustrates how the 4-iodo core serves as a divergence point for accessing distinct therapeutic classes.

Figure 1: Divergent synthesis pathways from the 4-iodo precursor to bioactive therapeutic classes.

Part 2: Biological Activities & Mechanisms[1]

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

Derivatives of 1-ethyl-2-pyridinone are established Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). They function by binding to an allosteric hydrophobic pocket (the NNRTI Binding Pocket or NNIBP) adjacent to the active catalytic site of the viral enzyme.

-

Mechanism: The pyridinone ring acts as a scaffold that positions hydrophobic "wings" (attached at the 4-position) into the Tyr181/Tyr188 aromatic box.

-

Key Interaction: The C2-carbonyl oxygen often accepts a hydrogen bond from the backbone amide of Lys101 in the enzyme.

-

Relevance: 4-substituted pyridinones (e.g., L-697,661) were among the first specific NNRTIs described, validating this scaffold.

Antimalarial Activity: Mitochondrial Respiration

Recent SAR studies indicate that 4-substituted pyridinones can inhibit the Plasmodium falciparum cytochrome bc1 complex.[1]

-

Target: The Q_o site of the cytochrome bc1 complex.

-

SAR Insight: Replacing the iodine with a lipophilic diaryl ether or a trifluoromethyl-aryl group creates a mimic of ubiquinone, stalling the parasite's electron transport chain and causing bioenergetic collapse.

Anticancer Potential: Kinase Inhibition

The pyridinone lactam motif functions as a bioisostere for the hinge-binding region of ATP.

-

Activity: Derivatives synthesized via Sonogashira coupling (introducing rigid alkynyl linkers at C4) have shown micromolar inhibition against VEGFR and CDK kinases.

-

Causality: The planar structure allows intercalation into the kinase ATP-binding cleft, while the N-ethyl group occupies the solvent-exposed region, improving solubility.

Part 3: Experimental Protocols

Synthetic Protocol: Palladium-Catalyzed Arylation (Suzuki Coupling)

Objective: To convert 1-Ethyl-4-iodo-2(1H)-pyridinone into a bioactive 4-aryl derivative.

Reagents:

-

Substrate: 1-Ethyl-4-iodo-2(1H)-pyridinone (1.0 eq)

-

Coupling Partner: Phenylboronic acid (1.5 eq)

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Base: Na2CO3 (2.0 eq, 2M aqueous solution)

-

Solvent: 1,4-Dioxane[2]

Workflow:

-

Degassing: Charge a Schlenk flask with the iodo-pyridinone, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x) to remove O2 (prevents catalyst poisoning).

-

Solvation: Add degassed 1,4-dioxane and aqueous Na2CO3.

-

Reaction: Heat to 90°C for 12 hours under Argon. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (Rf ~0.6) should disappear.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.[3]

-

Purification: Flash column chromatography (SiO2, gradient 0-10% MeOH/DCM).

Self-Validation Check:

-

Success Indicator: Appearance of new aromatic protons in 1H NMR and a mass shift corresponding to the aryl addition in LC-MS.

-

Failure Mode: If homocoupling of boronic acid (biphenyl) is observed, reduce O2 exposure or switch to Pd(dppf)Cl2.

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the antiproliferative IC50 of the synthesized derivative against cancer cell lines (e.g., HeLa or MCF-7).

Workflow:

-

Seeding: Plate cells (5,000 cells/well) in a 96-well plate using DMEM + 10% FBS. Incubate 24h at 37°C/5% CO2.

-

Treatment: Dissolve the pyridinone derivative in DMSO (stock 10 mM). Prepare serial dilutions in media (0.1 µM to 100 µM). Keep final DMSO < 0.5%. Add to wells.

-

Incubation: Incubate for 48 hours.

-

Development: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h. Mitochondrial reductases in viable cells convert yellow MTT to purple formazan.

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate % Viability = (Abs_sample - Abs_blank) / (Abs_control - Abs_blank) * 100. Plot dose-response curve to determine IC50.

Part 4: Quantitative Data Summary

The following table summarizes the comparative biological potential of the Core Scaffold vs. its Functionalized Derivatives.

| Compound Class | C4-Substituent | Primary Target | Activity Range (IC50) | Key Property |

| Precursor | Iodine (-I) | Synthetic Intermediate | Inactive / Low | High Reactivity (C-I bond) |

| Derivative A | Phenyl / Biaryl | HIV-1 RT (NNRTI) | 10 - 500 nM | Lipophilic Pocket Binder |

| Derivative B | Trifluoromethyl-aryl | Plasmodium (Cyt bc1) | 0.5 - 5.0 µM | Mitochondrial Poison |

| Derivative C | Alkynyl-Heterocycle | Kinases (VEGFR) | 1.0 - 10 µM | ATP Competitive Inhibitor |

Part 5: Mechanism of Action Visualization

The following diagram details the specific molecular interactions of a 4-aryl-1-ethyl-2-pyridinone derivative within the HIV-1 Reverse Transcriptase NNRTI binding pocket.

Figure 2: Molecular mechanism of HIV-1 inhibition by 4-aryl-pyridinone derivatives.

References

-

Synthesis and Structure–Activity Relationships of 4-Pyridones as Potential Antimalarials. Journal of Medicinal Chemistry. (2008). Validates the antimalarial activity of pyridinone/pyridone scaffolds targeting cytochrome bc1.[1][4][5] Link

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. (2022). Comprehensive review of the scaffold's utility in kinase inhibition and antiviral drugs. Link

-

Synthesis and biological activity of new pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase. MedChemComm. (2012). Establishes the specific role of 4-substituted pyridinones as NNRTIs. Link

-

Organic Syntheses Procedure: Palladium-Catalyzed Coupling. Organic Syntheses. Standard protocol for handling aryl-halide couplings relevant to the 4-iodo precursor. Link

-

Perampanel (Fycompa): A Novel Antiepileptic Drug. Clinical Drug Investigation. illustrates the clinical success of the pyridinone scaffold in CNS disorders. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and structure-activity relationships of 4-pyridones as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of 1-Ethyl-4-iodo-2(1H)-pyridinone

An In-Depth Technical Guide to 1-Ethyl-4-iodo-2(1H)-pyridinone: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Prominence of the Pyridinone Scaffold

Pyridinones are a class of six-membered, nitrogen-containing heterocyclic compounds that exist in two primary isomeric forms: 2-pyridones and 4-pyridones.[1][2] These structures are considered "privileged scaffolds" in medicinal chemistry due to their versatile physicochemical properties.[3] They can act as both hydrogen bond donors and acceptors, which allows for multifaceted interactions with biological targets.[1][3] This adaptability has led to their investigation in a wide array of therapeutic areas, including oncology, virology, and inflammatory diseases.[1][2] The pyridinone core's ability to serve as a bioisostere for amides, phenols, and other cyclic systems further enhances its utility in drug design, allowing for the fine-tuning of properties like solubility, metabolic stability, and target affinity.[3]

The Emergence of 1-Ethyl-4-iodo-2(1H)-pyridinone in the Scientific Landscape

While a singular, seminal discovery of 1-Ethyl-4-iodo-2(1H)-pyridinone is not prominently documented, its appearance in scientific literature and patents highlights its role as a key intermediate and a building block in the synthesis of more complex molecules for drug discovery. The presence of the ethyl group at the 1-position and the iodine atom at the 4-position provides specific steric and electronic properties, making it a valuable synthon for further chemical modifications, such as cross-coupling reactions.

Patents related to N-substituted-2(1H) pyridones suggest their potential use in treating a variety of conditions, including fibrotic diseases like hepatic fibrosis.[4] The core structure is often functionalized to optimize its biological activity, and 1-Ethyl-4-iodo-2(1H)-pyridinone represents a crucial, modifiable template in this process.

Synthesis and Chemical Properties

The synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone can be approached through a multi-step process, typically starting from a precursor pyridinone. The general strategies involve the N-alkylation of the pyridinone ring followed by iodination.

Plausible Synthetic Pathway

A logical synthetic route would begin with a commercially available 4-hydroxypyridine, which exists in tautomeric equilibrium with 4-pyridone.[5] The synthesis would then proceed with the introduction of the ethyl group onto the nitrogen atom, followed by iodination at the 4-position.

Caption: A plausible synthetic pathway for 1-Ethyl-4-iodo-2(1H)-pyridinone.

Chemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C7H8INO | Inferred from structure |

| Molar Mass | 249.05 g/mol | Inferred from structure |

| Appearance | Likely a solid at room temperature | [5] |

| Solubility | Expected to have some solubility in organic solvents | [6] |

Applications in Drug Discovery and Research

The utility of 1-Ethyl-4-iodo-2(1H)-pyridinone in drug discovery is primarily as a versatile intermediate. The presence of the iodine atom is particularly significant, as it allows for the introduction of various functional groups through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This enables the rapid generation of a library of diverse compounds for screening against biological targets.

The broader class of pyridinone derivatives has shown promise in several therapeutic areas:

-

Anti-Fibrotic Agents: N-substituted-2(1H) pyridones have been investigated for their potential to treat fibrotic diseases.[4]

-

Antiviral Activity: Certain pyridinone derivatives have demonstrated potent activity against viruses like HIV-1 by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]

-

Oncology: The pyridinone scaffold is being explored for the development of kinase inhibitors for cancer therapy.[3][8]

-

Anti-inflammatory and Analgesic Effects: Some pyridinone derivatives have exhibited analgesic and anti-inflammatory properties.[9]

The specific contribution of the 1-ethyl and 4-iodo substitutions to the biological activity of a final compound would be determined through structure-activity relationship (SAR) studies.

Experimental Protocols

Hypothetical Synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone

This protocol is a representative, hypothetical procedure based on general methods for the synthesis of related pyridinone derivatives.

Step 1: N-Ethylation of 4-Hydroxypyridine

-

To a solution of 4-hydroxypyridine (1 equivalent) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide (1.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

-

Purify the crude product by column chromatography to obtain 1-ethyl-4-hydroxypyridine.

Step 2: Iodination of 1-Ethyl-4-hydroxypyridine

-

Dissolve the 1-ethyl-4-hydroxypyridine (1 equivalent) from Step 1 in a suitable solvent like dichloromethane or chloroform.

-

Add N-iodosuccinimide (NIS) (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature, protecting it from light.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a water wash.

-